molecular formula C22H19ClN2O3S3 B371382 3-(2-Chlorophenyl)-5-{4-(cyclohexylsulfanyl)-3-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one CAS No. 298215-94-8

3-(2-Chlorophenyl)-5-{4-(cyclohexylsulfanyl)-3-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B371382
CAS RN: 298215-94-8
M. Wt: 491.1g/mol
InChI Key: MLRIJSGMROEQAG-DEDYPNTBSA-N
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Description

This compound is a thiazolidinone derivative. Thiazolidinones are a class of compounds that contain a five-membered ring with sulfur and nitrogen atoms. They are known for their diverse biological activities and are used in medicinal chemistry as building blocks for drug discovery .


Molecular Structure Analysis

The molecular structure analysis would require experimental techniques like X-ray crystallography or NMR spectroscopy. Unfortunately, without specific data or literature on this compound, a detailed molecular structure analysis can’t be provided .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and reaction conditions. Thiazolidinones can undergo a variety of chemical reactions, but without specific context or literature, it’s difficult to provide a detailed chemical reactions analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, and stability can be predicted based on the compound’s structure and functional groups .

Scientific Research Applications

Anticonvulsant and Antinociceptive Agent Development

This compound has been studied for its potential use in the development of new anticonvulsant and antinociceptive agents . These properties are crucial for the treatment of conditions such as epilepsy and neuropathic pain. The compound’s effectiveness in acute models of epilepsy and its interaction with neuronal voltage-sensitive sodium and L-type calcium channels suggest a promising avenue for therapeutic application.

Molecular Mechanism Investigation

The compound’s affinity for various receptors and ion channels, such as GABA A and TRPV1 receptors, allows researchers to investigate the molecular mechanisms underlying neurological disorders . Understanding these interactions can lead to the development of targeted therapies for conditions like chronic pain and anxiety.

Neuropharmacology

In neuropharmacology, the compound’s ability to modulate neuronal activity through ion channel interaction is of significant interest . This modulation is essential for the potential treatment of neurodegenerative diseases and for the management of seizures.

Chemical Synthesis Processes

The compound can serve as an intermediate or a reference molecule in the synthesis of more complex chemical structures . Its stability and reactivity make it suitable for various chemical reactions, contributing to advancements in synthetic chemistry techniques.

Biochemical Research

Biochemical studies may utilize this compound to explore enzyme-substrate interactions, receptor binding, and signal transduction pathways . Its structural complexity allows for diverse biochemical applications, including the study of metabolic pathways and the identification of novel biochemical markers.

Crystallography and Structural Analysis

The compound’s unique structure can aid in crystallography research, helping scientists determine the three-dimensional structures of related molecules . This information is vital for drug design and understanding the physical properties of new compounds.

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Thiazolidinones have been studied for their anticonvulsant and analgesic activities, among others .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific data, it’s difficult to provide detailed safety and hazard information .

properties

IUPAC Name

(5E)-3-(2-chlorophenyl)-5-[(4-cyclohexylsulfanyl-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O3S3/c23-16-8-4-5-9-17(16)24-21(26)20(31-22(24)29)13-14-10-11-19(18(12-14)25(27)28)30-15-6-2-1-3-7-15/h4-5,8-13,15H,1-3,6-7H2/b20-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRIJSGMROEQAG-DEDYPNTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SC2=C(C=C(C=C2)C=C3C(=O)N(C(=S)S3)C4=CC=CC=C4Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)SC2=C(C=C(C=C2)/C=C/3\C(=O)N(C(=S)S3)C4=CC=CC=C4Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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